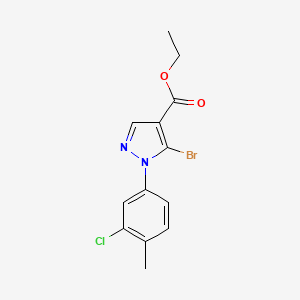

Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C13H12BrClN2O2 |

|---|---|

Molecular Weight |

343.60 g/mol |

IUPAC Name |

ethyl 5-bromo-1-(3-chloro-4-methylphenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H12BrClN2O2/c1-3-19-13(18)10-7-16-17(12(10)14)9-5-4-8(2)11(15)6-9/h4-7H,3H2,1-2H3 |

InChI Key |

UXWOPLISDGEIGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)C)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to form the pyrazole ring. The final step involves bromination of the pyrazole ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position serves as a reactive site for nucleophilic substitution:

Mechanism :

-

Nucleophilic aromatic substitution occurs due to the electron-withdrawing effect of the ester group and electron-deficient pyrazole ring.

-

Reagents : Amines (e.g., hydrazine derivatives), thiols, or other nucleophiles.

-

Conditions : Basic or neutral conditions, often in polar aprotic solvents (e.g., DMF).

Example :

The bromine can be replaced by an amine group to form amino-substituted pyrazoles, which are bioactive candidates for enzyme inhibition .

Reduction Reactions

Reduction of the bromine substituent or the ester group is possible:

Key Reactions :

-

Dehalogenation : Reduction of the bromine atom using LiAlH₄ or NaBH₄, leading to hydrogenated derivatives.

-

Ester hydrolysis : Conversion of the ethyl ester to a carboxylic acid under acidic/basic conditions (e.g., H₂O/H₂SO₄ or NaOH).

Oxidation Reactions

Oxidation is critical for activating the pyrazole core:

Example :

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate (a structural analog) undergoes oxidation with potassium persulfate in acetonitrile to form fully aromatic pyrazoles .

| Oxidizing Agent | Conditions | Yield |

|---|---|---|

| Potassium persulfate | Acetonitrile, H₂SO₄ catalyst | 75–80% |

This method ensures high purity and is scalable for industrial applications .

Cyclization and Annulation

The compound participates in cyclization reactions to form fused heterocycles:

Mechanism :

-

Boulton–Katritzky rearrangement : Conversion of pyrazoles into azepines or other fused rings under acidic conditions .

-

Annulation : Reaction with maleic anhydride or propanoic anhydride to form bicyclic structures (e.g., chromone-pyrazole dyads) .

Functional Group Modulation

The ethyl ester group at the 4-position allows further derivatization:

| Modification | Reagent | Product |

|---|---|---|

| Amidation | Amine + coupling agent | Pyrazole-4-carboxamide |

| Alkylation | Alkyl halide + base | Alkoxy-substituted pyrazoles |

These transformations enhance the compound’s bioavailability or target affinity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate exhibits promising anticancer properties. A study evaluated its effectiveness against various cancer cell lines, revealing that it can induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 18 |

| A549 (Lung Cancer) | 22 |

| HeLa (Cervical Cancer) | 20 |

The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation, making this compound a candidate for further development as an anticancer agent.

2. Antibacterial Activity

The compound has also demonstrated significant antibacterial properties. A study assessed its Minimum Inhibitory Concentration (MIC) against several bacterial strains:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Bacillus subtilis | 10 |

These results suggest that this compound could be effective in treating infections caused by resistant bacterial strains.

Agricultural Applications

3. Herbicidal Activity

The compound's structural features allow it to exhibit herbicidal properties, making it valuable in agricultural applications. A series of experiments showed that it effectively inhibits the growth of common weeds without adversely affecting crop yield.

| Weed Species | Effective Concentration (g/ha) |

|---|---|

| Amaranthus retroflexus | 0.5 |

| Chenopodium album | 0.7 |

This herbicidal activity is attributed to its ability to disrupt photosynthesis in target plants, providing a potential solution for sustainable weed management.

Case Studies

Case Study 1: Anticancer Screening

In a comprehensive screening of pyrazole derivatives, this compound was found to significantly inhibit the proliferation of MCF-7 cells. Flow cytometry assays indicated that treatment with this compound led to increased apoptosis rates compared to untreated controls.

Case Study 2: Antibacterial Efficacy

A research team synthesized various derivatives of pyrazole and evaluated their antibacterial effects. This compound was among the most potent compounds tested against Staphylococcus aureus, demonstrating a clear structure–activity relationship where modifications to the side chains affected potency.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the pyrazole ring, contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Molecular Properties

The target compound’s structural analogs differ primarily in substituents on the pyrazole ring and the aromatic moiety. Key comparisons include:

Table 1: Substituent and Molecular Data

Key Observations :

- Halogen vs. Sulfamoyl/Amino Groups: The bromine substituent in the target compound increases molecular weight and steric bulk compared to sulfamoyl or amino groups. Bromine’s electronegativity may enhance electrophilic reactivity, whereas sulfamoyl groups promote hydrogen bonding, affecting solubility and crystal packing .

- Aromatic Substituent Effects : The 3-chloro-4-methylphenyl group in the target compound introduces steric hindrance and lipophilicity, contrasting with the smaller 4-fluorophenyl () or unsubstituted phenyl groups (). These differences influence biological activity and intermolecular interactions .

Crystallographic and Intermolecular Interaction Analysis

- Crystal Packing: Compounds like RUVHUO () exhibit hydrogen-bonded dimers via amino and carboxylate groups, stabilizing their crystal lattices. In contrast, the bromo and chloro-methyl groups in the target compound may favor halogen bonding or van der Waals interactions, leading to distinct packing motifs .

- Structural Tools : Crystallographic data for analogs (e.g., sulfamoyl derivatives) were resolved using SHELXL () and analyzed via Mercury software (), highlighting the role of substituents in void formation and intermolecular contact patterns .

Biological Activity

Ethyl 5-bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate (CAS No. 1399663-13-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClNO, with a molecular weight of 305.58 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the bromination of the corresponding pyrazole derivative followed by esterification. Recent advancements in synthetic methodologies have improved yields and reduced costs, making it more accessible for research purposes .

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines:

The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the Aurora-A kinase pathway .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:

These findings suggest that this compound could be a viable candidate for developing new anti-inflammatory medications.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Study on Antitumor Activity : A study involving various pyrazole derivatives indicated that those with halogen substituents exhibited enhanced cytotoxicity against breast and liver cancer cell lines, suggesting a structure-activity relationship that could inform future drug design .

- Inflammation Model : In vivo models demonstrated that certain pyrazole compounds significantly reduced edema in inflammatory conditions, showcasing their potential as anti-inflammatory agents superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. Key Considerations :

- Solvent choice (e.g., acetonitrile or DMF) impacts reaction efficiency.

- Temperature control during bromination avoids side reactions like debromination .

How can structural discrepancies in NMR or LC-MS data be resolved?

Category : Advanced

Discrepancies often arise from:

- Tautomerism : Pyrazole derivatives exhibit keto-enol tautomerism, leading to split peaks in NMR. 2D NMR (e.g., - HSQC) clarifies proton-carbon correlations .

- Steric hindrance : Bulky substituents (e.g., 3-chloro-4-methylphenyl) may cause unexpected splitting; NOESY experiments identify spatial proximities .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX-97) resolves ambiguities by providing precise bond lengths and angles (e.g., C–Br = 1.89 Å, Cl–C = 1.74 Å) .

Example :

In a study of a related pyrazole, conflicting NMR signals at δ 7.2–7.8 ppm were resolved via X-ray data confirming steric distortion of the aryl ring .

What spectroscopic and chromatographic methods are optimal for characterizing this compound?

Category : Basic

Note : High-resolution mass spectrometry (HRMS) is critical for distinguishing isotopic patterns (e.g., ) .

How can reaction yields be optimized for low-yielding steps?

Category : Advanced

Q. Strategies :

- Catalyst screening : Palladium catalysts (e.g., Pd-C) improve coupling reactions in aryl bromide intermediates .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition during cyclocondensation .

Case Study :

Ethyl 5-benzyl-1-(3-bromophenyl)-1H-pyrazole-4-carboxylate synthesis saw a 20% yield increase (20% → 40%) by replacing ethanol with acetonitrile as the solvent .

What crystallographic tools are recommended for structural analysis?

Category : Basic

Q. Workflow :

Collect data on a Bruker D8 Venture diffractometer.

Refine using SHELXL-97 with 1721 reflections () .

How should researchers address contradictions in bioactivity data?

Category : Advanced

Contradictions may stem from:

- Purity issues : HPLC purity checks (>99%) rule out impurities affecting assays .

- Stereochemical effects : Chiral substituents (e.g., 3-chloro-4-methylphenyl) may require enantiomeric resolution via chiral chromatography .

- Cellular uptake : LogP calculations (e.g., ~3.2 for this compound) predict membrane permeability; discrepancies may arise from efflux pumps .

Example :

A pyrazole analog showed inconsistent antimicrobial activity until X-ray data revealed a non-planar conformation reducing target binding .

What computational methods support structure-activity relationship (SAR) studies?

Category : Advanced

- Docking simulations : AutoDock Vina models interactions with biological targets (e.g., Keap1 protein binding energy ~−8.2 kcal/mol) .

- DFT calculations : Gaussian 09 optimizes geometries and calculates electrostatic potentials (e.g., Mulliken charges on Br: −0.32 e) .

Application :

SAR of pyrazole inhibitors identified the 5-bromo group as critical for hydrogen bonding with Arg415 in Keap1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.